![molecular formula C13H13NO2 B012456 5,6-dihidro-4H-pirrolo[3,2,1-ij]quinolina-1-carboxilato de metilo CAS No. 106202-39-5](/img/structure/B12456.png)
5,6-dihidro-4H-pirrolo[3,2,1-ij]quinolina-1-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidores de los Factores de Coagulación Sanguínea Xa y XIa
Este compuesto se ha utilizado en el diseño, síntesis y evaluación de nuevos derivados híbridos como posibles inhibidores duales de los factores de coagulación sanguínea Xa y XIa . Las enfermedades cardiovasculares causadas por trastornos del sistema de coagulación sanguínea son una de las principales causas de morbilidad y mortalidad en el mundo. Las investigaciones muestran que los factores de coagulación sanguínea están involucrados en estos procesos trombóticos. Entre ellos, el factor Xa ocupa una posición clave en la cascada de coagulación sanguínea. Otro factor de coagulación, XIa, también es un objetivo prometedor porque su inhibición puede suprimir la trombosis con una contribución limitada a la hemostasia normal .
Investigación Bioquímica
“5,6-dihidro-4H-pirrolo[3,2,1-ij]quinolina-1-carboxilato de metilo” es un compuesto sintético con una amplia gama de aplicaciones en el campo de la investigación científica. Se ha utilizado en varios estudios de investigación, incluidos aquellos que involucran bioquímica.
Investigación Fisiológica
Este compuesto también se ha utilizado en la investigación fisiológica. Su estructura y propiedades únicas lo convierten en una herramienta valiosa para estudiar varios procesos fisiológicos.
Investigación Farmacológica
Síntesis de Derivados Híbridos
Este compuesto se ha utilizado en la síntesis de nuevos derivados híbridos. Estos derivados tienen aplicaciones potenciales en varios campos, incluida la medicina y la farmacología .
Desarrollo de Anticoagulantes
El compuesto se ha utilizado en el desarrollo de anticoagulantes de nueva generación. Estos anticoagulantes están diseñados para inhibir tanto los factores de coagulación Xa como XIa, que juegan un papel clave en la cascada de coagulación sanguínea .
Mecanismo De Acción
Target of Action
Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate, also known as 4h-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid,5,6-dihydro-,methyl ester, has been used in the design, synthesis, and evaluation of new hybrid derivatives as potential dual inhibitors of blood coagulation factors Xa and XIa. These factors play a key role in the blood coagulation cascade .
Mode of Action
The compound interacts with its targets, the blood coagulation factors Xa and XIa, to inhibit their activity .
Biochemical Pathways
The compound affects the blood coagulation cascade, a biochemical pathway that leads to the formation of blood clots . By inhibiting factors Xa and XIa, the compound can potentially prevent the formation of harmful blood clots .
Result of Action
The primary result of the compound’s action is the inhibition of blood coagulation factors Xa and XIa . This inhibition can suppress thrombosis, potentially preventing conditions such as stroke and heart attack caused by blood clots .
Propiedades
IUPAC Name |
methyl 1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)11-8-14-7-3-5-9-4-2-6-10(11)12(9)14/h2,4,6,8H,3,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYXGAGZRDGPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2CCCC3=C2C1=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547030 |
Source


|
| Record name | Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106202-39-5 |
Source


|
| Record name | Methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
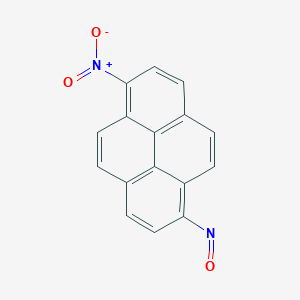
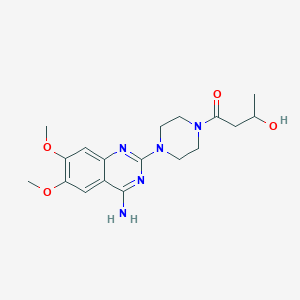
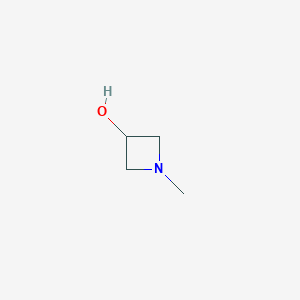
![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)
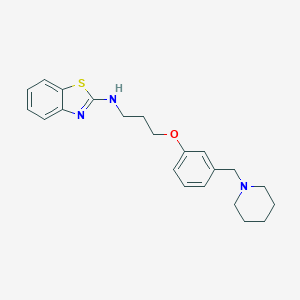





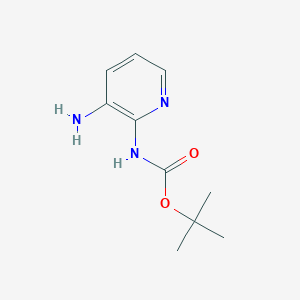
![1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B12397.png)

![1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12399.png)
